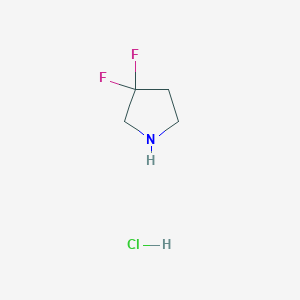

3,3-Difluoropyrrolidinhydrochlorid

Übersicht

Beschreibung

3,3-Difluoropyrrolidine hydrochloride is a fluorinated pyrrolidine salt with the molecular formula C4H7F2N·HCl. It is commonly used as a building block in medicinal chemistry and organic synthesis due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoropyrrolidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

3,3-Difluoropyrrolidine hydrochloride is a biochemical reagent that is commonly used as a building block in medicinal chemistry It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .

Mode of Action

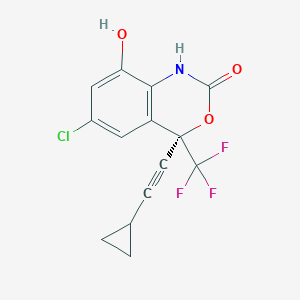

The mode of action of 3,3-Difluoropyrrolidine hydrochloride is largely dependent on the compound it is used to synthesize. For instance, it has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . In this context, the compound would interact with its target by inhibiting the enzyme, thereby altering the biochemical pathway it is involved in .

Biochemical Pathways

As mentioned earlier, it has been used in the synthesis of potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. Therefore, inhibiting this enzyme could potentially affect the insulin signaling pathway .

Pharmacokinetics

The compound’s fluoride substituents are known to improve the potency of active pharmaceutical ingredients and their permeability through cell membranes

Result of Action

The molecular and cellular effects of 3,3-Difluoropyrrolidine hydrochloride’s action would depend on the specific compound it is used to synthesize and the biochemical pathways that compound affects. For instance, if used in the synthesis of a dipeptidyl peptidase-4 inhibitor, the result of its action could potentially be an increase in insulin secretion .

Action Environment

Like all chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

3,3-Difluoropyrrolidine hydrochloride is known to interact with various enzymes and proteins. It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . This suggests that 3,3-Difluoropyrrolidine hydrochloride may interact with enzymes such as dipeptidyl peptidase-4.

Cellular Effects

It is known that the fluoride substituents of 3,3-Difluoropyrrolidine hydrochloride improve the permeability of the compound through cell membranes . This suggests that it may have significant effects on cellular processes.

Molecular Mechanism

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may interact with this enzyme

Metabolic Pathways

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may be involved in the metabolic pathways of this enzyme.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropyrrolidine hydrochloride typically involves multiple steps. One common method starts with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, forming the corresponding iodide. This iodide is then converted to a primary amine, which is subsequently heated with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione. This intermediate is then converted to the final product .

Industrial Production Methods: Industrial production methods for 3,3-Difluoropyrrolidine hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same multi-step reactions but with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

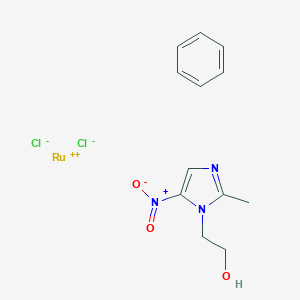

Types of Reactions: 3,3-Difluoropyrrolidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, allylic amination, and coordination to metal centers .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction typically occurs under mild conditions.

Allylic Amination: This reaction uses palladium catalysts and occurs under mild to moderate temperatures.

Major Products:

Nucleophilic Substitution: Produces fluorinated derivatives.

Allylic Amination: Produces cyclic and acyclic β-aminofluoroalkenes.

Vergleich Mit ähnlichen Verbindungen

- 3,3-Difluoroazetidine hydrochloride

- 4,4-Difluoropiperidine hydrochloride

- 3,3-Difluoropyrrolidine

Comparison: 3,3-Difluoropyrrolidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. Compared to 3,3-Difluoroazetidine hydrochloride and 4,4-Difluoropiperidine hydrochloride, it offers different steric and electronic environments, making it suitable for specific applications in medicinal chemistry and organic synthesis .

Eigenschaften

IUPAC Name |

3,3-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPZQADFREIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647939 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-23-6 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action for 3,3-Difluoropyrrolidine hydrochloride against Plasmodium knowlesi and what makes it a potential antimalarial drug candidate?

A1: While the provided research [] doesn't directly elaborate on the specific mechanism of action for 3,3-Difluoropyrrolidine hydrochloride, it highlights its potential as a Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) inhibitor. Virtual screening analyses indicated a binding affinity of -3.25 kcal/mol to Pk-LDH. This interaction suggests that 3,3-Difluoropyrrolidine hydrochloride might interfere with the enzyme's activity, potentially disrupting the parasite's energy metabolism. Further experimental validation is needed to confirm its inhibitory activity and explore the exact mechanism of action.

Q2: Why was 3,3-Difluoropyrrolidine hydrochloride selected for evaluation as a potential Pk-LDH inhibitor in this study?

A2: The research [] chose 3,3-Difluoropyrrolidine hydrochloride based on its performance in virtual screening analyses. These analyses predicted a favorable binding affinity (-3.25 kcal/mol) to the target enzyme, Pk-LDH. This suggested a potential for interaction and possible inhibition of the enzyme, making it a promising candidate for further experimental evaluation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

![2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide](/img/structure/B120400.png)